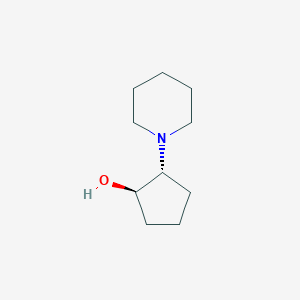

![molecular formula C16H13N3O2S B2517621 N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamid CAS No. 497060-21-6](/img/structure/B2517621.png)

N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

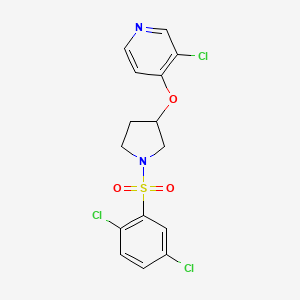

N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a compound that appears to be related to a class of synthesized quinazolinone derivatives. These derivatives are of interest due to their potential biological activities. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the quinazolinone core and the presence of a sulfanyl group, which is a functional group containing a sulfur atom bonded to a hydrogen atom.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic precursors such as benzoic acid or phenyl acetic acid. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines was achieved by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . Similarly, derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides were synthesized through a sequence of reactions starting from benzoic acid, proceeding through ester and hydrazide intermediates, and culminating in the reaction of 5-phenyl-1,3,4-oxadiazol-2-thiol with N-alkyl/aryl substituted 2-bromoacetamide . These methods suggest that the synthesis of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide would likely follow a similar synthetic route, involving the formation of the quinazolinone core followed by the introduction of the sulfanyl group and the acetamide moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide has been elucidated using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of the quinazolinone core, the sulfanyl group, and the acetamide moiety would be confirmed through characteristic peaks and signals in the respective spectra.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be influenced by the substituents attached to the core structure. The papers provided do not detail specific reactions of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide, but they do discuss the reactivity of similar compounds. For example, the reactivity of the synthesized compounds with various amines to form acetamidines was studied, and structural effects on this reactivity were noted . This suggests that the compound may also undergo reactions typical of quinazolinones, such as nucleophilic substitution or addition reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide, but they do report on the biological activities of related compounds. For instance, some synthesized acetamides showed antimicrobial and hemolytic activity, with varying degrees of potency against different microbial species . Additionally, a series of N-substituted derivatives were screened for enzyme inhibition and displayed activity against acetylcholinesterase . These findings suggest that the compound may also possess biological activities that could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Schmerzlindernde Wirkung

Die Verbindung wurde auf ihre schmerzlindernde Wirkung untersucht . Dies bedeutet, dass sie das Potenzial hat, die Empfindlichkeit gegenüber schmerzhaften Reizen zu reduzieren. Dies macht sie zu einem möglichen Kandidaten für die Entwicklung neuer Schmerzmittel .

Antifungal-Aktivität

Einige Derivate der Verbindung haben eine vielversprechende antifungale Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antimykotika eingesetzt werden könnte .

Anwendungen der grünen Chemie

Die Verbindung wurde nach den Prinzipien der grünen Chemie synthetisiert . Dies beinhaltet die Minimierung oder Vermeidung der Verwendung gefährlicher Chemikalien und Lösungsmittel, wodurch der Syntheseprozess umweltfreundlicher wird .

Biologische Aktivitäten

Derivate der Verbindung haben verschiedene biologische Aktivitäten gezeigt . Dazu gehören entzündungshemmende Aktivität, antituberkuläre Aktivität, anthelmintische Aktivität, antivirale Aktivität, antibakterielle Aktivität, Antikrebsaktivität und Anti-HIV-Aktivität .

COX-2-Inhibitorische Aktivität

Einige 4(3H)-Chinazolinon-Derivate, zu denen auch diese Verbindung gehört, wurden synthetisiert und als potente und verträgliche entzündungshemmende Mittel bewertet. Es wird berichtet, dass sie eine signifikante COX-2-Hemmung und entzündungshemmende Aktivität zeigen .

Synthese von biologisch aktiven Heterocyclen

Die Verbindung wurde bei der Synthese von biologisch aktiven Heterocyclen verwendet . Diese Heterocyclen spielen eine wichtige Rolle in der modernen organischen und medizinischen Chemie .

Arzneimittelforschung und -entwicklung

Die interessanten pharmazeutischen und biologischen Aktivitäten der Verbindung machen sie wertvoll in der Arzneimittelforschung und -entwicklung . Sie könnte möglicherweise bei der Synthese neuer Medikamente eingesetzt werden .

Bausteine in kombinatorischen Bibliotheken

N-(4-Oxo-2-Sulfanyliden-1,3-thiazolidin-3-yl)carboxamide, zu denen auch diese Verbindung gehört, sind wichtige Bausteine bei der Gestaltung kombinatorischer Bibliotheken von Rhodaninderivaten . Diese Bibliotheken sind nützlich bei der Entdeckung neuer Medikamente .

Wirkmechanismus

Target of Action

Quinazolinone derivatives have been known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They have been used as inhibitors for multiple protein kinases .

Mode of Action

It is known that quinazolinone derivatives can act as multi-kinase inhibitors . They interact with their targets, leading to changes in the function of these proteins, which can result in a variety of downstream effects.

Biochemical Pathways

Quinazolinone derivatives have been reported to inhibit multiple protein kinases, affecting various cellular processes .

Result of Action

Quinazolinone derivatives have been reported to exhibit anti-cancer activities against various cell lines .

Eigenschaften

IUPAC Name |

N-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRYNNMRUGDHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)